Methyl 2,2-dimethyloxolane-3-carboxylate
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Overview
Description
Methyl 2,2-dimethyloxolane-3-carboxylate is a chemical compound with the molecular formula C8H14O3. It is an ester derived from oxolane, a five-membered ring containing one oxygen atom. This compound is known for its stability under various conditions and its low toxicity, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyloxolane-3-carboxylate typically involves the esterification of 2,2-dimethyloxolane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,2-dimethyloxolane-3-carboxylic acid+methanolacid catalystMethyl 2,2-dimethyloxolane-3-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyloxolane-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,2-dimethyloxolane-3-carboxylic acid and methanol.
Reduction: 2,2-dimethyloxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2-dimethyloxolane-3-carboxylate is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers, resins, and coatings due to its stability and low toxicity.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyloxolane-3-carboxylate involves its interaction with various molecular targets and pathways. In biochemical assays, the ester can act as a substrate for enzymes, undergoing hydrolysis to release the corresponding carboxylic acid and methanol. This reaction can be monitored to study enzyme kinetics and inhibition. Additionally, the compound’s stability and low reactivity make it an ideal candidate for use in drug delivery systems, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethylpropanoate: Similar in structure but lacks the oxolane ring.
Ethyl 2,2-dimethyloxolane-3-carboxylate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2,2-dimethylbutanoate: Similar ester but with a butanoate group instead of an oxolane ring.
Uniqueness
Methyl 2,2-dimethyloxolane-3-carboxylate is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties. The ring structure enhances the compound’s stability and makes it less prone to hydrolysis compared to linear esters. Additionally, the oxolane ring can participate in various chemical reactions, providing a versatile platform for the synthesis of more complex molecules .
Properties
IUPAC Name |
methyl 2,2-dimethyloxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)6(4-5-11-8)7(9)10-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWQCYITOFYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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